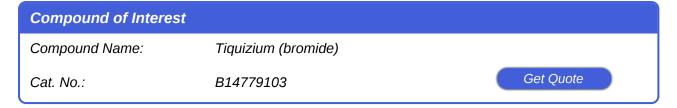


# The Discovery and Development of HSR-902 (Tiquizium Bromide): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

HSR-902, identified as tiquizium bromide, is a quaternary ammonium antimuscarinic agent developed for the treatment of gastrointestinal and respiratory disorders characterized by smooth muscle spasms. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and pharmacological profile of HSR-902. The document details its preclinical evaluation, including receptor binding affinity and in vivo efficacy in models of peptic ulcer, and discusses its clinical applications. Experimental methodologies for key studies are described, and all available quantitative data are summarized in structured tables. Furthermore, the signaling pathway of its primary target is illustrated using a Graphviz diagram.

## Introduction

HSR-902, with the generic name tiquizium bromide, is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It was developed by Hokuriku Seiyaku Co., Ltd. in Japan as a therapeutic agent for conditions involving hypermotility and convulsions of the intestinal smooth muscle.[3][4] Its primary indications include gastritis, gastric and duodenal ulcers, enteritis, irritable bowel syndrome (IBS), and other diseases of the gallbladder, biliary tract, and urinary tract.[3][5] This document provides a comprehensive technical summary of the available scientific and clinical data on HSR-902.



## **Discovery and Development History**

The development of HSR-902 (tiquizium bromide) was carried out by the Research Laboratories of Hokuriku Seiyaku Co., Ltd., located in Fukui, Japan.[2] The company, which was later acquired by Abbott, focused on creating original pharmaceutical products, particularly for gastrointestinal and asthma treatments.[6] Tiquizium bromide was identified as a promising anti-ulcer agent in preclinical studies published in the late 1980s.[2][4]

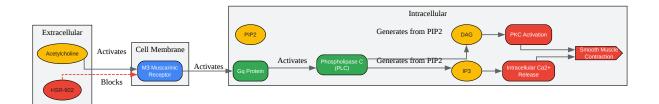
#### **Mechanism of Action**

HSR-902 is a non-selective muscarinic receptor antagonist, exhibiting an atropine-type profile. [4] It functions by competitively blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.[7] This action leads to the relaxation of smooth muscles and a reduction in glandular secretions.[7] While it is a non-selective antagonist, studies have shown that tiquizium bromide has a 3-4 times more potent affinity for muscarinic receptors in the stomach and ileum compared to atropine.[4]

The primary therapeutic effects of HSR-902 in the gastrointestinal tract are mediated through the blockade of M3 muscarinic receptors on smooth muscle cells. The binding of acetylcholine to M3 receptors activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[7] The increased intracellular calcium and activation of PKC ultimately lead to smooth muscle contraction. By blocking this pathway, HSR-902 induces smooth muscle relaxation.

## Signaling Pathway of M3 Muscarinic Receptor Antagonism by HSR-902





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Caption: M3 Muscarinic Receptor Signaling Pathway and its inhibition by HSR-902.

## Preclinical Pharmacology Receptor Binding Affinity

The affinity of HSR-902 for muscarinic receptors was evaluated using radioligand binding assays with 3H-quinuclidinyl benzilate. These studies confirmed that HSR-902 is a non-selective muscarinic antagonist.[4]

Table 1: Muscarinic Receptor Binding Affinity of HSR-902

Tissue Source	Receptor Subtype(s)	Ki (nM)	Reference
Rat Cerebral Cortex	M1, M2, M4	Not specified	[4]
Rat Heart	M2	Not specified	[4]
Rat Stomach	M1, M3	More potent than atropine	[4]
Rat Ileum	M2, M3	More potent than atropine	[4]



## In Vivo Efficacy in Peptic Ulcer Models

The anti-ulcer effects of HSR-902 were assessed in various rat models of gastric and duodenal lesions. Oral administration of HSR-902 demonstrated dose-dependent inhibition of lesion development.[2]

Table 2: In Vivo Efficacy of HSR-902 in Rat Models of Peptic Ulcer

Model	Dose (mg/kg, p.o.)	Effect
Water-immersion stress- induced gastric lesions	10-100	Dose-dependent inhibition
Aspirin-induced gastric lesions	10-100	Dose-dependent inhibition
Indomethacin-induced gastric lesions	10-100	Dose-dependent inhibition
Serotonin-induced gastric lesions	10-100	Dose-dependent inhibition
Reserpine-induced gastric lesions	10-100	Dose-dependent inhibition
Cysteamine-induced duodenal lesions	10-100	Dose-dependent inhibition
Mepirizole-induced duodenal lesions	10-100	Dose-dependent inhibition

## **Effects on Gastric Secretion**

In pylorus-ligated rats, HSR-902 dose-dependently inhibited gastric acid and pepsin output.[2]

Table 3: Effect of HSR-902 on Gastric Secretion in Pylorus-Ligated Rats



Parameter	Dose (mg/kg, p.o.)	Effect
Gastric Acid Output	30 and 100	Dose-dependent inhibition
Pepsin Output	30 and 100	Dose-dependent inhibition
Gastric Acid Concentration	30 and 100	Dose-dependent inhibition
Pepsin Concentration	30 and 100	Dose-dependent inhibition
Gastric Volume	30 and 100	No inhibition (slight increase at higher dose)

## **Clinical Development and Therapeutic Use**

Tiquizium bromide (HSR-902) is clinically used for the treatment of various gastrointestinal disorders. The typical adult dosage is 5 to 10 mg, taken three times a day.[3] While specific clinical trial data for tiquizium bromide is not widely available in English-language publications, its approval and use in Japan for indications like gastritis and irritable bowel syndrome suggest a positive risk-benefit profile.[3][5]

# Experimental Protocols Radioligand Binding Assay (General Protocol)

The affinity of HSR-902 for muscarinic receptors was determined using a competitive radioligand binding assay. A general protocol for such an assay is as follows:

- Membrane Preparation: Tissues (e.g., rat cerebral cortex, heart, stomach, ileum) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction. The final membrane pellet is resuspended in an appropriate assay buffer.
- Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., 3H-quinuclidinyl benzilate) and varying concentrations of the unlabeled competitor drug (HSR-902).
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.



- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

## **Pylorus Ligation-Induced Gastric Secretion in Rats**

The effect of HSR-902 on gastric secretion was evaluated in a pylorus-ligated rat model:

- Animal Preparation: Male rats are fasted for a specified period with free access to water.
- Drug Administration: HSR-902 or a vehicle control is administered orally.
- Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus is ligated with a silk suture.
- Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.
- Analysis: The volume of the gastric juice is measured. The acid concentration is determined by titration with NaOH, and the pepsin concentration is measured using a standard assay (e.g., hemoglobin digestion method).

### Conclusion

HSR-902 (tiquizium bromide) is a potent, non-selective muscarinic antagonist with a notable affinity for gastrointestinal smooth muscle receptors. Preclinical studies have demonstrated its efficacy in reducing gastric lesions and secretions in animal models. Its clinical use in Japan for a range of gastrointestinal spasmodic conditions underscores its therapeutic value. Further research and publication of detailed clinical trial data would provide a more complete understanding of its clinical profile.

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- To cite this document: BenchChem. [The Discovery and Development of HSR-902 (Tiquizium Bromide): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14779103#discovery-and-development-history-of-hsr-902]

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